4-Pentyn-1-amine

Description

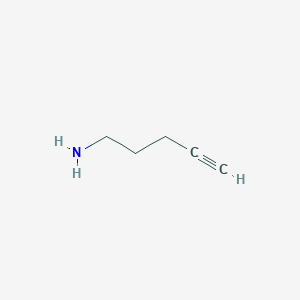

Structure

3D Structure

Properties

IUPAC Name |

pent-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-2-3-4-5-6/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDDPGHBJXJGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348843 | |

| Record name | 4-pentyn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15252-44-5 | |

| Record name | 4-pentyn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pent-4-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Pentyn-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyn-1-amine, also known as 5-amino-1-pentyne, is a bifunctional organic compound featuring a terminal alkyne and a primary amine group.[1] This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and as a versatile intermediate in the development of novel pharmaceutical agents. Its ability to participate in a wide range of chemical transformations, including nucleophilic substitutions, coupling reactions, and "click chemistry," underscores its significance in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the chemical and physical properties of 4-pentyn-1-amine, detailed experimental protocols, and key safety information.

Chemical and Physical Properties

4-Pentyn-1-amine is a colorless to light yellow liquid that is soluble in many organic solvents such as ethanol (B145695) and ether.[2] It is relatively stable to oxygen and moisture in the air but will react with strong oxidants.[2]

| Property | Value | Reference |

| Molecular Formula | C5H9N | [2][3] |

| Molecular Weight | 83.13 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 0.859 g/mL at 20 °C | [4] |

| Boiling Point | 118.0 ± 23.0 °C (Predicted) | [2] |

| Flash Point | 10 - 15 °C (50.0 - 59.0 °F) | [2] |

| pKa | 9.76 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in many organic solvents (e.g., ethanol, ether) | [2] |

| CAS Number | 15252-44-5 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-pentyn-1-amine.

| Spectrum Type | Availability | Reference |

| 1H NMR | Spectrum available | [6] |

| 13C NMR | Spectrum available | [3] |

| Mass Spectrometry (GC-MS) | Spectrum available | [3] |

| Infrared (IR) Spectroscopy | Spectrum available | [6] |

Reactivity and Stability

4-Pentyn-1-amine is a relatively stable compound under normal laboratory conditions, particularly in the absence of strong oxidizing agents.[2] Its reactivity is characterized by the presence of two key functional groups: the terminal alkyne and the primary amine.

-

Amine Group Reactivity : The primary amine group is nucleophilic and basic, readily undergoing reactions typical of primary amines, such as acylation, alkylation, and formation of imines.[7]

-

Alkyne Group Reactivity : The terminal alkyne is a versatile functional group that can participate in various reactions, most notably copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of "click chemistry". This makes 4-pentyn-1-amine a useful reagent for bioconjugation and the synthesis of triazole-containing compounds.

Experimental Protocols

Synthesis of 4-Pentyn-1-amine

A reported method for the synthesis of 4-pentyn-1-amine involves the reaction of valerolactone with ammonia (B1221849).[2] The process begins with the acid-catalyzed ring-opening of valerolactone to yield 1,4-pentanedione.[2] This intermediate is then heated with potassium hydroxide (B78521) to produce 4-pentyn-1-one, which is subsequently reacted with aqueous ammonia to form the final product, 4-pentyn-1-amine.[2]

Purification Protocol: Acid-Base Extraction and Distillation

A general and robust method for the purification of primary amines like 4-pentyn-1-amine from a crude reaction mixture involves an initial acid-base extraction followed by fractional distillation.[8]

-

Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether.[8]

-

Acidic Extraction : Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer.[8]

-

Basification : Separate the aqueous layer, cool it in an ice bath, and slowly add a base (e.g., 2 M NaOH) until the solution is strongly basic (pH > 12). This deprotonates the amine hydrochloride, regenerating the free amine.[8]

-

Back Extraction : Extract the free amine from the basified aqueous solution with an organic solvent like diethyl ether.[8]

-

Washing and Drying : Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[8]

-

Solvent Removal and Distillation : Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude amine can be further purified by fractional distillation under reduced pressure to yield the high-purity product.[8]

Typical Reaction: Acylation

The primary amine of 4-pentyn-1-amine readily undergoes acylation with acid chlorides to form amides. This reaction typically requires a base to neutralize the HCl byproduct.[7]

Safety Information

4-Pentyn-1-amine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[3][9]

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable Liquid, Category 2 | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapour.[3][9] |

| Skin Corrosion, Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[3][9] |

Precautionary Statements:

-

P210 : Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][9]

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.[5][9]

-

P303+P361+P353 : IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P310 : Immediately call a POISON CENTER or doctor/physician.[9][10]

It is imperative to consult the Safety Data Sheet (SDS) for 4-pentyn-1-amine before handling for complete and detailed safety information.[9]

References

- 1. CAS 15252-44-5: 4-Pentyn-1-amine | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Pent-4-yn-1-amine | C5H9N | CID 641001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-pentyn-1-amine [stenutz.eu]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Pentyn-1-aMine(15252-44-5) 1H NMR spectrum [chemicalbook.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Pentyn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols for 4-pentyn-1-amine, a valuable building block in medicinal chemistry and materials science. The document details the prevalent Gabriel synthesis pathway, including the preparation of key intermediates, and briefly discusses an alternative, less-documented route. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language illustrate the reaction workflows.

Gabriel Synthesis of 4-Pentyn-1-amine

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines, effectively avoiding the over-alkylation often encountered with direct amination of alkyl halides.[1][2][3][4][5] The synthesis of 4-pentyn-1-amine via this route is a three-step process, starting from the commercially available 4-pentyn-1-ol (B147250).

Overall Synthesis Pathway

The overall transformation involves the conversion of an alcohol to a halide, followed by nucleophilic substitution with potassium phthalimide (B116566) and subsequent liberation of the desired primary amine.

Caption: Gabriel synthesis workflow for 4-pentyn-1-amine.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the Gabriel synthesis, along with tables summarizing the key quantitative data for the reactants, intermediates, and the final product.

Step 1: Synthesis of 5-Chloro-1-pentyne from 4-Pentyn-1-ol

The initial step involves the conversion of the hydroxyl group of 4-pentyn-1-ol to a more reactive leaving group, typically a halide. A common method is chlorination using methanesulfonyl chloride in the presence of a base.

Experimental Protocol:

A solution of 4-pentyn-1-ol (1.0 eq) and triethylamine (B128534) (1.05 eq) in an appropriate solvent (e.g., o-chlorotoluene) is cooled to 15 °C. Methanesulfonyl chloride (1.05 eq) is added dropwise, maintaining the temperature between 15-20 °C. After the addition, the reaction mixture is heated to 90 °C and stirred for 2 hours. Upon completion, the mixture is cooled, washed with water to remove by-products, and the organic phase is dried over magnesium sulfate. The product, 5-chloro-1-pentyne, can be purified by distillation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Purity/Yield |

| 4-Pentyn-1-ol | C₅H₈O | 84.12 | 154 | 0.904 | >95% (typical) |

| 5-Chloro-1-pentyne | C₅H₇Cl | 102.56 | 113 | 0.968 | ~88% |

Table 1: Physical and Chemical Properties of Reactant and Product in Step 1.

Caption: Synthesis of 5-Chloro-1-pentyne.

Step 2: Synthesis of N-(4-Pentynyl)phthalimide

This step involves the N-alkylation of potassium phthalimide with the previously synthesized 5-chloro-1-pentyne. This is a classic S(_N)2 reaction.[1][2]

Experimental Protocol:

To a stirred suspension of potassium phthalimide (1.2 eq) in anhydrous dimethylformamide (DMF), 5-chloro-1-pentyne (1.0 eq) is added. The reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude N-(4-pentynyl)phthalimide can be purified by recrystallization or column chromatography.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity/Yield |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | >300 | >98% (typical) |

| 5-Chloro-1-pentyne | C₅H₇Cl | 102.56 | N/A | ~88% (from Step 1) |

| N-(4-Pentynyl)phthalimide | C₁₃H₁₁NO₂ | 213.23 | 87-91 | High (typically >80%) |

Table 2: Physical and Chemical Properties of Reactants and Product in Step 2.[6][7]

Caption: N-Alkylation to form N-(4-Pentynyl)phthalimide.

Step 3: Synthesis of 4-Pentyn-1-amine via Hydrazinolysis

The final step is the liberation of the primary amine from the phthalimide group. The Ing-Manske procedure, which uses hydrazine (B178648) hydrate (B1144303), is a common and effective method.[1][8]

Experimental Protocol:

N-(4-pentynyl)phthalimide (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (1.5-2.0 eq) is added to the solution. The mixture is refluxed for several hours, with the reaction progress monitored by TLC. During the reaction, a precipitate of phthalhydrazide (B32825) will form. After cooling, the solid is removed by filtration and washed with ethanol. The filtrate is concentrated under reduced pressure. The resulting crude 4-pentyn-1-amine can be further purified by distillation or acid-base extraction.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Purity/Yield |

| N-(4-Pentynyl)phthalimide | C₁₃H₁₁NO₂ | 213.23 | 87-91 (m.p.) | N/A | High (from Step 2) |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 120.1 | 1.032 | N/A |

| 4-Pentyn-1-amine | C₅H₉N | 83.13 | 114-115 | 0.859 | Yields are generally good, but specific quantitative data for this substrate is not widely reported. |

Table 3: Physical and Chemical Properties of Reactants and Final Product in Step 3.

Caption: Hydrazinolysis to yield 4-Pentyn-1-amine.

Alternative Synthesis Route: From γ-Valerolactone

An alternative, though less detailed in the available literature, is the synthesis of 4-pentyn-1-amine from γ-valerolactone. This route involves a series of transformations including ring-opening, reaction with a base, and subsequent amination.

The proposed pathway is as follows:

-

Acid-catalyzed ring-opening of γ-valerolactone to yield 1,4-pentanedione.

-

Reaction of 1,4-pentanedione with a strong base such as potassium hydroxide (B78521) to form 4-pentyn-1-one.

-

Reaction of 4-pentyn-1-one with aqueous ammonia (B1221849) to produce 4-pentyn-1-amine.

Due to the lack of detailed experimental protocols and quantitative data in the scientific literature, this route is presented as a potential alternative and would require significant optimization for practical application.

Caption: Proposed synthesis of 4-pentyn-1-amine from γ-valerolactone.

Conclusion

The Gabriel synthesis represents a reliable and well-documented method for the preparation of 4-pentyn-1-amine, with detailed protocols available for each step. This pathway offers good yields and avoids the formation of secondary and tertiary amine by-products. While the synthesis from γ-valerolactone presents an interesting alternative, it requires further research and development to be considered a practical and efficient method. For researchers and professionals in drug development, the Gabriel synthesis is the recommended and more established route for obtaining high-purity 4-pentyn-1-amine.

References

- 1. N-(4-Pentynyl)phthalimide 97 6097-07-0 [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. N-(4-戊炔基)酞酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Pentyn-1-amine (CAS Number: 15252-44-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyn-1-amine, with the CAS number 15252-44-5, is a versatile bifunctional molecule incorporating a terminal alkyne and a primary amine. This unique combination of reactive groups makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its terminal alkyne allows for participation in a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The primary amine group provides a nucleophilic center for a wide range of transformations, including amidation, alkylation, and reductive amination. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and key applications of 4-pentyn-1-amine.

Physicochemical Properties

4-Pentyn-1-amine is a colorless to light yellow liquid at room temperature.[1][2] It is soluble in many common organic solvents such as ethanol (B145695) and ether.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 15252-44-5 | |

| Molecular Formula | C₅H₉N | |

| Molecular Weight | 83.13 g/mol | |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 0.859 g/mL at 20 °C | |

| Boiling Point | 118.0 ± 23.0 °C (Predicted) | |

| Flash Point | 10 - 15 °C | |

| pKa | 9.76 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 4-pentyn-1-amine. The following tables summarize the key spectral data.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~2.75 | t | ~6.5 | H-1 (-CH₂NH₂) |

| ~1.95 | t | ~2.6 | H-5 (≡C-H) |

| ~2.20 | dt | ~7.0, 2.6 | H-3 (-CH₂C≡) |

| ~1.65 | p | ~6.8 | H-2 (-CH₂CH₂CH₂-) |

| (variable) | br s | - | -NH₂ |

Note: Predicted chemical shifts and coupling constants. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~84.0 | C-4 (≡C-) |

| ~68.5 | C-5 (≡C-H) |

| ~41.5 | C-1 (-CH₂NH₂) |

| ~31.5 | C-2 (-CH₂CH₂CH₂-) |

| ~15.0 | C-3 (-CH₂C≡) |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry Data

The electron ionization mass spectrum of 4-pentyn-1-amine is expected to show a molecular ion peak (M⁺) at m/z = 83. Key fragmentation patterns include the loss of a hydrogen atom, an ethyl group, and cleavage alpha to the nitrogen atom.[4]

| m/z | Proposed Fragment |

| 83 | [C₅H₉N]⁺ (Molecular Ion) |

| 82 | [C₅H₈N]⁺ |

| 54 | [C₄H₆]⁺ |

| 30 | [CH₂NH₂]⁺ (α-cleavage) |

Synthesis of 4-Pentyn-1-amine

Several synthetic routes can be employed for the preparation of 4-pentyn-1-amine. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Gabriel Synthesis from a Halogenated Precursor

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides.[5][6][7] This method avoids the over-alkylation often encountered in direct amination with ammonia.

Experimental Protocol:

-

Alkylation: To a solution of 5-bromo-1-pentyne (B27030) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq). Heat the mixture at 60-80 °C for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford N-(pent-4-yn-1-yl)phthalimide.

-

Hydrazinolysis: Dissolve the crude N-(pent-4-yn-1-yl)phthalimide in ethanol. Add hydrazine hydrate (B1144303) (1.5 - 2.0 eq) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.[4] Cool the reaction mixture to room temperature and filter off the precipitate. The filtrate contains the desired product.

-

Purification: Acidify the filtrate with hydrochloric acid and wash with an organic solvent to remove any remaining non-basic impurities. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 and extract the free amine into an organic solvent (e.g., dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield 4-pentyn-1-amine. Further purification can be achieved by distillation under reduced pressure.

Mitsunobu Reaction of 4-Pentyn-1-ol (B147250)

The Mitsunobu reaction provides an alternative route to 4-pentyn-1-amine from the corresponding alcohol, 4-pentyn-1-ol.[2][8][9] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, although for a primary alcohol like 4-pentyn-1-ol, this is not a concern. Phthalimide is typically used as the nitrogen source.

Experimental Protocol:

-

Mitsunobu Reaction: To a solution of 4-pentyn-1-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (B44618) (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for several hours until completion. The reaction progress can be monitored by TLC.

-

Work-up and Cleavage: Once the reaction is complete, concentrate the mixture and purify the resulting N-(pent-4-yn-1-yl)phthalimide by column chromatography. The subsequent cleavage of the phthalimide group is carried out using hydrazine hydrate as described in the Gabriel synthesis protocol.

Applications in Drug Development

The dual functionality of 4-pentyn-1-amine makes it a highly valuable building block in the synthesis of complex molecules with potential therapeutic applications.

"Click" Chemistry and the Synthesis of Triazole Derivatives

The terminal alkyne of 4-pentyn-1-amine is readily employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles.[10][11] Triazoles are a common motif in many pharmaceutical compounds due to their metabolic stability and ability to participate in hydrogen bonding.

Experimental Protocol for CuAAC:

-

To a mixture of 4-pentyn-1-amine (1.0 eq) and an organic azide (1.0 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water, or DMSO), add a freshly prepared solution of sodium ascorbate (B8700270) (0.1 eq) in water.

-

Add a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.

-

Stir the reaction mixture at room temperature for several hours to overnight. The reaction is often complete within a few hours.

-

Upon completion, the product can be isolated by extraction with an organic solvent. Further purification may be achieved by column chromatography or recrystallization.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[12][13] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. 4-Pentyn-1-amine is an attractive component for the synthesis of PROTAC linkers.[12] The alkyne can be used in a "click" reaction to connect to one of the ligands, while the amine can be functionalized to attach to the other ligand, often through an amide bond. The use of an alkyne-containing linker allows for the late-stage connection of the two ligands, which can be advantageous in the synthesis of a library of PROTACs with varying linker lengths and compositions. For example, PROTACs that induce the degradation of Bromodomain-containing protein 4 (BRD4), a target in cancer therapy, have been synthesized using alkyne-containing linkers.[14][15]

Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology.[16][17] The structural motifs present in 4-pentyn-1-amine can be incorporated into the design of novel kinase inhibitors. The amine group can serve as a key hydrogen bond donor or acceptor in the hinge-binding region of the kinase active site. The alkyne group can be used to introduce rigidity, modulate solubility, or as a handle for further functionalization, including covalent modification of the target kinase.

Safety Information

4-Pentyn-1-amine is a flammable liquid and should be handled with appropriate precautions.[1] It is also corrosive and can cause severe skin burns and eye damage. It is essential to use personal protective equipment, including safety goggles, gloves, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-Pentyn-1-amine is a valuable and versatile building block for organic synthesis with significant potential in drug discovery and development. Its terminal alkyne and primary amine functionalities provide two orthogonal points for chemical modification, enabling its use in a wide range of synthetic transformations. Its application in the construction of triazole-containing compounds via "click" chemistry and as a linker component in PROTACs highlights its utility in modern medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the development of novel therapeutic agents.

References

- 1. 4-Pentyn-1-ol [webbook.nist.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Pent-4-yn-1-amine | C5H9N | CID 641001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 4-Pentyn-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyn-1-amine, also known as 5-amino-1-pentyne, is a versatile bifunctional molecule incorporating a terminal alkyne and a primary amine. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of novel heterocyclic compounds and as a linker in bioconjugation and drug discovery via "click chemistry" reactions. A thorough understanding of its physical properties is essential for its safe handling, application in synthetic protocols, and for the accurate interpretation of experimental results. This guide provides a detailed overview of the core physical characteristics of 4-Pentyn-1-amine, outlines the standard methodologies for their determination, and presents a logical workflow for these experimental procedures.

Core Physical Properties

The physical state of 4-Pentyn-1-amine under standard conditions is a colorless to light yellow liquid.[1] It is characterized by the following quantitative physical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉N | [1][2] |

| Molecular Weight | 83.13 g/mol | [3][4] |

| Density | 0.859 g/mL at 20 °C | [2][3][5] |

| Boiling Point | 118.0 ± 23.0 °C (Predicted) | [1][2] |

| Flash Point | 10 - 15 °C | [1][2][3] |

| Solubility | Soluble in many organic solvents, such as ethanol (B145695) and ether.[1] | [1] |

| Refractive Index | 1.452 | [2] |

Experimental Protocols

The accurate determination of the physical properties of a compound like 4-Pentyn-1-amine relies on standardized experimental procedures. Below are detailed methodologies for the key properties listed above.

Determination of Boiling Point (ASTM D1120)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for this determination is based on ASTM D1120, "Standard Test Method for Boiling Point of Engine Coolants," which is adaptable for pure chemical compounds.[2][5][6]

Apparatus:

-

A round-bottom flask of suitable size.

-

A condenser with a coolant jacket.

-

A calibrated thermometer or temperature probe.

-

A heating mantle or other suitable heat source.

-

Boiling chips.

Procedure:

-

A measured volume of 4-Pentyn-1-amine is placed in the round-bottom flask, and boiling chips are added to ensure smooth boiling.

-

The flask is connected to the condenser, and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

-

The liquid is heated at a steady rate.

-

The temperature is recorded when the liquid is boiling vigorously and a constant temperature is observed on the thermometer. This constant temperature is the boiling point of the substance at the recorded atmospheric pressure.

-

The observed boiling point may be corrected to standard pressure if necessary.

Determination of Density (ASTM D4052)

The density of a liquid is its mass per unit volume. The ASTM D4052 standard test method, which covers the determination of density of liquids by a digital density meter, provides a precise and efficient means of measurement.[3][7][8][9]

Apparatus:

-

A digital density meter equipped with a U-tube oscillator.

-

A temperature-controlled sample chamber.

-

Syringes for sample injection.

Procedure:

-

The digital density meter is calibrated using two standards of known density, typically dry air and deionized water.

-

The sample of 4-Pentyn-1-amine is drawn into a syringe, ensuring it is free of air bubbles.

-

The sample is injected into the U-tube of the density meter, which is maintained at a constant temperature (e.g., 20 °C).

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is calculated automatically by the instrument based on the oscillation period and the calibration data.

Determination of Flash Point (ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. For a flammable liquid like 4-Pentyn-1-amine, the Pensky-Martens closed-cup method (ASTM D93) is a suitable standard procedure.[1][10][11][12]

Apparatus:

-

Pensky-Martens closed-cup tester, consisting of a test cup, a lid with an ignition source, a stirrer, and a heating source.

-

A calibrated thermometer.

Procedure:

-

The test cup is filled with 4-Pentyn-1-amine to the specified level.

-

The lid is placed on the cup, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

Determination of Solubility

A general qualitative method for determining the solubility of an amine in organic solvents involves the following steps:

Apparatus:

-

Test tubes.

-

A vortex mixer or shaker.

-

Graduated pipettes.

Procedure:

-

A small, measured amount of 4-Pentyn-1-amine (e.g., 0.1 mL) is added to a test tube.

-

A measured volume of the solvent to be tested (e.g., ethanol, ether) is added to the test tube in increments (e.g., 0.5 mL).

-

After each addition, the mixture is vigorously agitated using a vortex mixer or by shaking.

-

The mixture is visually inspected for homogeneity. If a single liquid phase is observed, the amine is considered soluble. If two distinct layers remain or if the amine does not dissolve, it is considered insoluble or partially soluble at that concentration.

-

The process is repeated with different solvents to build a solubility profile.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid chemical such as 4-Pentyn-1-amine.

Caption: Workflow for the experimental determination of physical properties.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. ASTM D4052 - eralytics [eralytics.com]

- 8. store.astm.org [store.astm.org]

- 9. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 10. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 11. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 12. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

Physicochemical Properties of 4-Pentyn-1-amine

An In-Depth Technical Guide to 4-Pentyn-1-amine: Properties, Synthesis, and Application in Bioconjugation

For researchers, scientists, and drug development professionals, 4-Pentyn-1-amine is a valuable bifunctional molecule, featuring both a terminal alkyne and a primary amine. These functional groups make it an important building block in organic synthesis, particularly in the field of bioconjugation and pharmaceutical development through its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and use, and a visualization of its role in targeted drug delivery.

A summary of the key quantitative data for 4-Pentyn-1-amine is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₅H₉N | [1][2][3] |

| Molecular Weight | 83.13 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.859 g/mL at 20 °C | [1] |

| Boiling Point | 118.0 ± 23.0 °C | [1] |

| Flash Point | 10 - 15 °C | [1] |

| CAS Number | 15252-44-5 | [2][3] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether | [1] |

| Storage Temperature | 2-8°C |

Experimental Protocols

Detailed methodologies for the synthesis of 4-Pentyn-1-amine and its application in a typical bioconjugation reaction are provided below. These protocols are intended for use in a controlled laboratory setting by trained professionals.

Synthesis of 4-Pentyn-1-amine via Gabriel Synthesis

This protocol describes a common method for synthesizing primary amines, the Gabriel synthesis, adapted for 4-Pentyn-1-amine starting from 5-chloro-1-pentyne (B126576).

Materials:

-

5-chloro-1-pentyne

-

Potassium phthalimide (B116566)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Round-bottom flasks, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

N-Alkylation of Phthalimide:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF.

-

To this stirring suspension, add 5-chloro-1-pentyne (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 70-80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate (N-(pent-4-yn-1-yl)phthalimide) by filtration, wash with cold water, and dry under vacuum.

-

-

Hydrazinolysis of the Phthalimide:

-

Suspend the dried N-(pent-4-yn-1-yl)phthalimide in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.

-

Reflux the mixture for 4-6 hours. A thick precipitate of phthalhydrazide (B32825) will form.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl.

-

Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Isolation and Purification:

-

Dissolve the residue in water and basify with a concentrated NaOH solution until a pH > 12 is reached.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate carefully on a rotary evaporator to yield crude 4-Pentyn-1-amine.

-

Further purification can be achieved by fractional distillation under reduced pressure.

-

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of 4-Pentyn-1-amine to an azide-modified molecule (e.g., a fluorescent probe, biotin, or a drug molecule) in an aqueous buffer system, a common procedure in drug development and molecular biology.[4][5][6]

Materials:

-

4-Pentyn-1-amine

-

Azide-functionalized molecule of interest (e.g., Azide-PEG4-Biotin)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or another suitable aqueous buffer (pH 7.0-7.5)

-

Microcentrifuge tubes or a reaction vial

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of 4-Pentyn-1-amine in the chosen aqueous buffer.

-

Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water).

-

Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 100 mM stock solution of Sodium L-ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of the THPTA or TBTA ligand in deionized water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

The azide-functionalized molecule stock solution (to a final concentration of 1 mM).

-

The 4-Pentyn-1-amine stock solution (1.1 to 1.5 equivalents, for a final concentration of 1.1-1.5 mM).

-

Buffer to reach the desired final volume.

-

-

In a separate tube, premix the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio to form the copper-ligand complex.

-

Add the copper-ligand complex solution to the main reaction mixture (to a final copper concentration of 0.1-0.5 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution (to a final concentration of 1-5 mM).

-

-

Reaction and Work-up:

-

Gently mix the reaction components and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

-

Upon completion, the resulting 1,2,3-triazole conjugate can be purified from the reaction mixture. For small molecules, purification can be achieved by reverse-phase HPLC. For bioconjugates involving proteins, size-exclusion chromatography is often employed to remove excess reagents.

-

Visualization of Application in Targeted Drug Delivery

4-Pentyn-1-amine is a valuable linker for creating antibody-drug conjugates (ADCs). In this application, the amine functionality can be used to attach a cytotoxic drug, while the alkyne group allows for conjugation to an azide-modified antibody via click chemistry. The resulting ADC can then selectively target and kill cancer cells that express the specific antigen recognized by the antibody.

Caption: Workflow for creating and utilizing an Antibody-Drug Conjugate (ADC) with a 4-Pentyn-1-amine linker.

This technical guide provides essential information for researchers working with 4-Pentyn-1-amine. By understanding its properties and having access to detailed protocols, scientists can effectively utilize this versatile molecule in the synthesis of novel compounds for drug discovery and other advanced applications.

References

Solubility Profile of 4-Pentyn-1-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Amine Solubility in Organic Solvents

The solubility of an amine in an organic solvent is primarily governed by the interplay of intermolecular forces between the solute (4-Pentyn-1-amine) and the solvent. Key factors include:

-

Polarity: 4-Pentyn-1-amine possesses a polar primary amine group (-NH₂) capable of hydrogen bonding and a relatively nonpolar pentynyl chain. Its overall moderate polarity suggests good solubility in a range of solvents.

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor and acceptor, enhancing its solubility in protic and other hydrogen-bond-accepting solvents.

-

Van der Waals Forces: The hydrocarbon backbone contributes to van der Waals interactions, allowing for solubility in nonpolar solvents.

Generally, aliphatic amines are soluble in a wide array of organic solvents.[1] The principle of "like dissolves like" is a useful initial guide; thus, 4-Pentyn-1-amine is expected to be more soluble in polar organic solvents.

Qualitative Solubility Data

Based on available chemical data, 4-Pentyn-1-amine is described as being soluble in many organic solvents.[2] Specific mentions of its solubility in ethanol (B145695) and ether have been noted.[2] This suggests that it is likely miscible with a variety of common laboratory solvents.

The following table summarizes the expected qualitative solubility of 4-Pentyn-1-amine in a selection of common organic solvents, based on its structural features and general principles of amine solubility.

| Solvent Class | Representative Solvents | Expected Solubility of 4-Pentyn-1-amine | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble / Miscible | The amine group can form strong hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble / Miscible | The polarity of these solvents and their ability to act as hydrogen bond acceptors facilitate dissolution. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble / Miscible | Ether oxygens can act as hydrogen bond acceptors for the amine protons.[2] |

| Halogenated | Dichloromethane, Chloroform (B151607) | Soluble / Miscible | These solvents can interact through dipole-dipole interactions. Note: Primary amines can react with chloroform and carbon tetrachloride. |

| Aromatic | Toluene, Benzene | Soluble | The nonpolar hydrocarbon tail of the amine interacts favorably with the aromatic ring through van der Waals forces. |

| Nonpolar | Hexane, Cyclohexane | Likely Soluble | The pentynyl chain contributes to nonpolar character, allowing for some solubility, though likely less than in polar solvents. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following gravimetric method provides a reliable experimental protocol.

Objective: To quantitatively determine the solubility of 4-Pentyn-1-amine in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

4-Pentyn-1-amine (high purity)

-

Selected organic solvent (anhydrous, high purity)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks

-

Syringe and syringe filter (solvent-compatible, e.g., PTFE)

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Pentyn-1-amine to a known volume of the selected organic solvent in a glass vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the controlled temperature until any undissolved amine has settled.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, dry volumetric flask.

-

-

Gravimetric Analysis:

-

Record the exact mass of the volumetric flask containing the saturated solution.

-

Carefully remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven. Ensure the temperature is kept well below the boiling point of 4-Pentyn-1-amine to prevent its loss.

-

Once the solvent is completely removed, re-weigh the flask containing the non-volatile amine residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 4-Pentyn-1-amine by subtracting the initial mass of the empty flask from the final mass of the flask with the residue.

-

The solubility can be expressed in various units, such as:

-

g/100 mL: (mass of dissolved amine / volume of solvent used) x 100

-

Molarity (mol/L): (moles of dissolved amine / volume of solution in L)

-

-

Experimental Workflow Visualization

The logical steps for determining the solubility of 4-Pentyn-1-amine can be visualized as follows:

Caption: Experimental workflow for determining the solubility of 4-Pentyn-1-amine.

References

4-Pentyn-1-amine hydrochloride salt properties

An In-depth Technical Guide to 4-Pentyn-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyn-1-amine hydrochloride (CAS: 173987-24-1) is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, chemical biology, and materials science. As a synthetic intermediate, it possesses two distinct reactive functional groups: a primary amine and a terminal alkyne. This unique structure allows for orthogonal conjugation strategies, making it a valuable building block for the synthesis of complex molecules, chemical probes, and bioconjugates.

The primary amine serves as a nucleophile or a site for modification with amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, enabling covalent attachment to proteins, surfaces, or other molecules.[1][2] The terminal alkyne is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction's high efficiency, specificity, and biocompatibility make 4-pentyn-1-amine hydrochloride an ideal linker for attaching molecules to azide-modified biomolecules or materials.[5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols.

Physicochemical and Safety Data

The properties of 4-Pentyn-1-amine hydrochloride and its corresponding free base are summarized below. All quantitative data is presented for easy reference and comparison.

Table 1: Properties of 4-Pentyn-1-amine Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 173987-24-1 | |

| Molecular Formula | C₅H₉N·HCl | |

| Molecular Weight | 119.59 g/mol | |

| Appearance | White to off-white solid/powder | [7][8] |

| IUPAC Name | pent-4-yn-1-amine;hydrochloride | [9] |

| Melting Point | Not reported | |

| Solubility | Amine hydrochlorides are generally soluble in water. | |

| SMILES | C#CCCCN.Cl | |

| InChI Key | AJKFBGIRKUYQBB-UHFFFAOYSA-N | [8] |

Table 2: Properties of 4-Pentyn-1-amine (Free Base)

| Property | Value | Reference(s) |

| CAS Number | 15252-44-5 | [10] |

| Molecular Formula | C₅H₉N | [11] |

| Molecular Weight | 83.13 g/mol | [10] |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.859 g/mL at 20 °C | [10] |

| Boiling Point | ~118 °C (Predicted) | |

| Flash Point | 10 - 15 °C | [10] |

| pKa | 9.76 ± 0.10 (Predicted) | [11] |

| Solubility | Soluble in organic solvents (ethanol, ether) |

Table 3: Safety and Handling Information (Hydrochloride Salt)

| Hazard Statement | Precautionary Codes | Reference(s) |

| H314: Causes severe skin burns and eye damage. | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P405 | [9] |

| Storage | Store at 10°C - 25°C. Keep dry. Store under an inert gas (e.g., Nitrogen). Store locked up. | |

| GHS Pictogram | GHS05 (Corrosion) | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 4-Pentyn-1-amine hydrochloride and its application in a representative bioconjugation reaction.

Synthesis via Gabriel Synthesis

This protocol describes a robust and widely used method for preparing primary amines, the Gabriel Synthesis, adapted for this specific compound.[12][13] The workflow involves the alkylation of potassium phthalimide (B116566) with a suitable 5-halo-1-pentyne, followed by deprotection to release the primary amine and subsequent salt formation.

Methodology:

-

Step 1: Alkylation.

-

To a solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 5-chloro-1-pentyne (1.0 equivalent).

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., Argon) for 12-18 hours, monitoring by TLC for the consumption of the starting halide.

-

After completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-(4-pentynyl)phthalimide.

-

-

Step 2: Hydrazinolysis (Deprotection). [12]

-

Suspend the N-(4-pentynyl)phthalimide from Step 1 in ethanol (B145695).

-

Add hydrazine monohydrate (1.5 - 2.0 equivalents) to the suspension.

-

Heat the mixture to reflux and stir for 2-4 hours. A thick precipitate of phthalhydrazide (B32825) will form.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH < 2.

-

Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

-

Step 3: Purification and Salt Formation.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/ether) to yield pure 4-Pentyn-1-amine hydrochloride.

-

The free base can be obtained by neutralizing the acidic solution with a base (e.g., NaOH) and extracting with an organic solvent prior to the final concentration step, if desired.

-

Application Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for labeling an azide-containing biomolecule with 4-Pentyn-1-amine hydrochloride. This reaction forms a stable triazole linkage.[4][14][15]

Materials:

-

Azide-modified biomolecule (e.g., protein, DNA) in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7).

-

4-Pentyn-1-amine hydrochloride.

-

Click Catalyst Stock Solution (prepare fresh):

-

Copper(II) Sulfate (CuSO₄) stock (e.g., 20 mM in water).

-

Ligand stock: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in water).[14][16]

-

Reducing agent stock: Sodium Ascorbate (B8700270) (e.g., 300 mM in water, prepared immediately before use).

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

The azide-modified biomolecule to a final concentration of 1-10 mg/mL.

-

4-Pentyn-1-amine hydrochloride to a final concentration of 2-5 mM (a 10-50 fold molar excess over the biomolecule).

-

THPTA ligand solution to a final concentration of 1 mM.

-

CuSO₄ solution to a final concentration of 0.2 mM. (The ligand-to-copper ratio should be 5:1).

-

-

Initiation:

-

Vortex the mixture gently.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 3 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30-60 minutes. Protect from light if working with fluorescently-tagged molecules.

-

-

Purification:

-

Remove excess reagents and byproducts using a method appropriate for the biomolecule, such as size-exclusion chromatography (desalting column), dialysis, or ethanol precipitation for oligonucleotides.[17]

-

Logical Workflow for Bioconjugation

4-Pentyn-1-amine hydrochloride is an exemplary bifunctional linker. Its orthogonal reactive ends allow for a sequential, two-step conjugation strategy, which is highly valuable in constructing antibody-drug conjugates (ADCs), PROTACs, or other complex bioconjugates where precise molecular assembly is required.

The diagram above illustrates a common strategy. First, the amine group of a molecule like 4-pentyn-1-amine (often pre-activated or used with a crosslinker like an NHS ester) reacts with surface amines (e.g., lysine residues) on a protein to form a stable amide bond. This step installs a terminal alkyne onto the protein. In the second step, an azide-modified payload (such as a therapeutic drug, a fluorescent dye, or another biomolecule) is "clicked" onto the alkyne-functionalized protein using a CuAAC reaction, resulting in the final, precisely assembled bioconjugate.

References

- 1. youtube.com [youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jenabioscience.com [jenabioscience.com]

- 4. toku-e.com [toku-e.com]

- 5. microdetection.cn [microdetection.cn]

- 6. 4-Pentyn-1-amine hydrochloride | 173987-24-1 | FP171089 [biosynth.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Pent-4-yn-1-amine hydrochloride | C5H10ClN | CID 71353516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. Page loading... [wap.guidechem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Click Chemistry [organic-chemistry.org]

- 15. confluore.com [confluore.com]

- 16. glenresearch.com [glenresearch.com]

- 17. benchchem.com [benchchem.com]

A Guide to Commercial Suppliers of 4-Pentyn-1-amine for Researchers

For scientists and professionals in drug development, the timely procurement of specific chemical reagents is critical. 4-Pentyn-1-amine, a valuable building block in organic synthesis, particularly in the realm of click chemistry and the introduction of terminal alkyne moieties, is available from a number of commercial suppliers. This guide provides a technical overview of the available forms of 4-Pentyn-1-amine, its key characteristics, and a list of commercial suppliers to aid in the efficient sourcing of this compound.

Forms of 4-Pentyn-1-amine

4-Pentyn-1-amine is commercially available in two primary forms: the free amine and its hydrochloride salt. The free amine is a liquid at room temperature, while the hydrochloride salt is typically a powder. The choice between these forms will depend on the specific requirements of the planned reaction, including solubility and stability considerations. The hydrochloride salt is often favored for its improved handling and storage properties.

Commercial Availability and Specifications

Several chemical suppliers list 4-Pentyn-1-amine and its hydrochloride salt in their catalogs. The purity and available quantities vary between suppliers. The following table summarizes the key quantitative data for 4-Pentyn-1-amine and its hydrochloride salt from various commercial sources.

| Compound Name | Supplier | Catalog Number | CAS Number | Purity | Available Quantities | Physical Form |

| 4-Pentyn-1-amine | Sigma-Aldrich | - | 15252-44-5 | ≥92.0% | Contact Supplier | Liquid |

| 4-Pentyn-1-amine hydrochloride | Sigma-Aldrich / MilliporeSigma | 768944 | 173987-24-1 | ≥97.0% (GC) | 500 mg, 1 g | Powder |

| 4-Pentyn-1-amine hydrochloride | Biosynth | FP171089 | 173987-24-1 | Not Specified | Contact Supplier | Not Specified |

| 4-Pentyn-1-amine hydrochloride | Fisher Scientific (distributor for Sigma-Aldrich) | 768944500MG | 173987-24-1 | Not Specified | 1 g | Not Specified |

| 4-Pentyn-1-amine, hydrochloride | CP Lab Safety | - | Not Specified | 98% | 5 g | Not Specified |

| 4-Pentyn-1-amine hydrochloride | Alkali Scientific (distributor for MilliporeSigma) | 768944-500MG | 173987-24-1 | Not Specified | 500 mg | Not Specified |

Experimental Protocols

Detailed experimental protocols for the use of 4-Pentyn-1-amine are highly application-specific and are best sourced from peer-reviewed scientific literature. The methodologies for reactions such as click chemistry, amide couplings, or other derivatizations will vary significantly based on the substrate, catalyst system, and desired outcome. Researchers should consult relevant journals and chemical databases for established procedures.

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for 4-Pentyn-1-amine can be streamlined by following a logical workflow. The diagram below illustrates the key decision points in this process.

Caption: Workflow for selecting a commercial supplier of 4-Pentyn-1-amine.

An In-depth Technical Guide to the Safety and Handling of 4-Pentyn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, synthesis, and application of 4-Pentyn-1-amine, a versatile bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery. Its terminal alkyne and primary amine functionalities make it a valuable building block for the synthesis of novel chemical entities, particularly through bioorthogonal "click" chemistry.

Safety and Handling

4-Pentyn-1-amine is a hazardous chemical that requires strict safety protocols. It is a flammable liquid and vapor, and it can cause severe skin burns and eye damage.[1][2][3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

Personal Protective Equipment (PPE)

When handling 4-Pentyn-1-amine, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes. For larger quantities or in case of potential splashing, chemical-resistant overalls should be worn.[4]

-

Respiratory Protection: If working outside a fume hood or with large quantities, a respirator with an appropriate cartridge for organic vapors is necessary.[5]

Storage and Disposal

Storage: 4-Pentyn-1-amine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][5] The recommended storage temperature is between 2-8°C.[3] It should be stored separately from oxidizing agents and strong acids.

Disposal: Waste 4-Pentyn-1-amine and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.

First Aid Measures

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]

-

In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of 4-Pentyn-1-amine.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 15252-44-5 | [6] |

| Molecular Formula | C₅H₉N | [1] |

| Molecular Weight | 83.13 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 0.859 g/mL at 20 °C | [3] |

| Boiling Point | Not available | |

| Flash Point | 10 - 15 °C (50.0 - 59.0 °F) | [3] |

| Solubility | Soluble in many organic solvents (e.g., ethanol (B145695), ether) | [4] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data (Predicted)

| 1H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on C1 (CH) | ~1.9 | Triplet | 1H |

| H on C2 (CH₂) | ~2.2 | Quartet | 2H |

| H on C3 (CH₂) | ~1.6 | Quintet | 2H |

| H on C4 (CH₂) | ~2.7 | Triplet | 2H |

| H on NH₂ | 1.1-2.5 (broad) | Singlet | 2H |

| 13C NMR | Predicted Chemical Shift (ppm) |

| C1 (CH) | ~68 |

| C2 (C) | ~84 |

| C3 (CH₂) | ~15 |

| C4 (CH₂) | ~32 |

| C5 (CH₂) | ~41 |

| Mass Spectrometry (Electron Ionization) | m/z | Interpretation |

| Molecular Ion (M+) | 83 | Odd m/z due to the presence of one nitrogen atom. |

| Base Peak | 30 | α-cleavage, loss of a propyl radical to form [CH₂=NH₂]⁺. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | C-H (sp) stretch | |

| 3400-3300 (two bands) | N-H stretch (primary amine) | |

| 2115 (weak) | C≡C stretch (terminal alkyne) | |

| 1650-1580 | N-H bend (primary amine) |

Experimental Protocols

The following are representative protocols for the synthesis of 4-Pentyn-1-amine and its use in a common synthetic application.

Synthesis of 4-Pentyn-1-amine via Mitsunobu Reaction

This protocol describes a two-step synthesis starting from the commercially available 4-pentyn-1-ol (B147250). The first step is the conversion of the alcohol to an N-alkylated phthalimide (B116566) via the Mitsunobu reaction, followed by the liberation of the primary amine using hydrazine (B178648) (Gabriel synthesis).[1][2][4]

Step 1: N-(Pent-4-yn-1-yl)phthalimide Synthesis

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-pentyn-1-ol (1.0 eq.), phthalimide (1.1 eq.), and triphenylphosphine (B44618) (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

-

Mitsunobu Reaction: Cool the solution to 0°C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, remove the THF under reduced pressure. Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether. Concentrate the filtrate and purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield N-(pent-4-yn-1-yl)phthalimide.

Step 2: Deprotection to form 4-Pentyn-1-amine

-

Hydrazinolysis: Dissolve the N-(pent-4-yn-1-yl)phthalimide from Step 1 in ethanol in a round-bottom flask.

-

Amine Liberation: Add hydrazine hydrate (B1144303) (2.0 eq.) to the solution and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide (B32825) will form.

-

Isolation: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Purification: Carefully concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure to yield pure 4-Pentyn-1-amine.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between 4-Pentyn-1-amine and an organic azide (B81097) to form a 1,2,3-triazole, a common scaffold in medicinal chemistry.

-

Reaction Setup: In a suitable vial, dissolve the organic azide (1.0 eq.) and 4-Pentyn-1-amine (1.1 eq.) in a solvent mixture, such as t-butanol/water (1:1).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing copper(II) sulfate (B86663) pentahydrate (0.05 eq.) and sodium ascorbate (B8700270) (0.1 eq.) in water.

-

Click Reaction: Add the catalyst solution to the mixture of the azide and alkyne.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude triazole product can be purified by flash column chromatography or recrystallization.

Role in Drug Discovery and Development

4-Pentyn-1-amine serves as a crucial building block in drug discovery, primarily due to its ability to participate in click chemistry. This reaction allows for the efficient and modular synthesis of compound libraries for high-throughput screening. The resulting 1,2,3-triazole core is a bioisostere for amide bonds and is found in numerous biologically active compounds.

A key area of application is in the synthesis of kinase inhibitors. Many kinase inhibitors target the ATP-binding site of the enzyme, and molecules containing the triazole scaffold have shown significant promise in this regard.

Illustrative Biological Data

| Compound | Target | IC₅₀ (nM) | Cell-based Assay (IC₅₀, nM) |

| Exemplary B-Raf Inhibitor | B-Raf (V600E) | 5 | 10 (A375 melanoma cells) |

| c-Raf | 50 | >1000 (A375 melanoma cells) |

Representative Signaling Pathway

The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted by a molecule synthesized using 4-Pentyn-1-amine. Kinase inhibitors often block the phosphorylation cascade that leads to cell proliferation, making them valuable anti-cancer agents.

Conclusion

4-Pentyn-1-amine is a valuable and versatile chemical building block for researchers in drug discovery and development. Its dual functionality allows for straightforward incorporation into complex molecules, particularly through the robust and efficient click chemistry reaction. However, its hazardous nature necessitates strict adherence to safety and handling protocols. This guide provides the essential information for its safe use and application in the synthesis of novel compounds with therapeutic potential.

References

Spectral Data Analysis of 4-Pentyn-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the bifunctional molecule 4-pentyn-1-amine. Due to the limited availability of experimentally verified public data, this guide presents predicted spectral values based on established spectroscopic principles. It also includes detailed experimental protocols for acquiring such data and a workflow diagram for the analytical process.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for 4-pentyn-1-amine. These predictions are based on typical chemical shift and absorption frequency ranges for the functional groups present in the molecule: a primary amine and a terminal alkyne.

Table 1: Predicted ¹H NMR Spectral Data for 4-Pentyn-1-amine

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.85 | Triplet (t) | 2H | H₂N-CH₂ - |

| ~ 1.70 | Pentet | 2H | -CH₂ -CH₂-C≡CH |

| ~ 2.25 | Triplet of doublets (td) | 2H | -CH₂-CH₂ -C≡CH |

| ~ 1.95 | Triplet (t) | 1H | -C≡CH |

| ~ 1.25 | Singlet (broad) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for 4-Pentyn-1-amine

Solvent: CDCl₃, Reference: TMS (δ 77.16 ppm for CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~ 41.5 | C H₂-NH₂ |

| ~ 31.0 | -C H₂-CH₂-C≡CH |

| ~ 15.0 | -CH₂-C H₂-C≡CH |

| ~ 84.0 | -C ≡CH |

| ~ 69.0 | -C≡C H |

Table 3: Predicted IR Absorption Data for 4-Pentyn-1-amine

Sample Preparation: Neat liquid film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3290 | Medium, two bands | N-H symmetric and asymmetric stretching (primary amine) |

| ~ 3300 | Strong, sharp | ≡C-H stretching (terminal alkyne) |

| 2960 - 2850 | Medium to Strong | C-H stretching (aliphatic) |

| ~ 2120 | Weak to Medium | C≡C stretching (terminal alkyne) |

| 1650 - 1580 | Medium | N-H bending (primary amine) |

| 1470 - 1430 | Medium | C-H bending (CH₂) |

| 1250 - 1020 | Medium | C-N stretching (aliphatic amine) |

| 910 - 665 | Broad, Strong | N-H wagging (primary amine) |

| ~ 630 | Strong | ≡C-H bending (terminal alkyne) |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of 4-pentyn-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

4-Pentyn-1-amine (liquid)

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tubes (5 mm)

-

Pipettes

Instrumentation:

-

300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 4-pentyn-1-amine in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small drop of TMS to the solution to serve as an internal reference.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1 second.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the relaxation delay (d1) to 2 seconds or more.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

4-Pentyn-1-amine (liquid)

-

Salt plates (NaCl or KBr)

-

Pipette

-

Acetone (B3395972) or other suitable solvent for cleaning

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer

Procedure:

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of dry acetone and allow them to dry completely.

-

Place one to two drops of 4-pentyn-1-amine onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

-

Instrument Setup:

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Close the sample compartment.

-

-

Spectrum Acquisition:

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed absorption bands with the functional groups present in 4-pentyn-1-amine.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of 4-pentyn-1-amine.